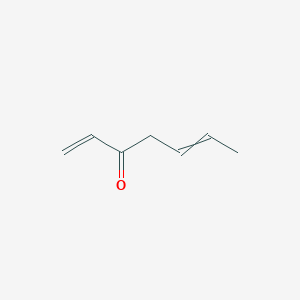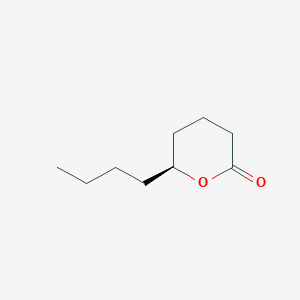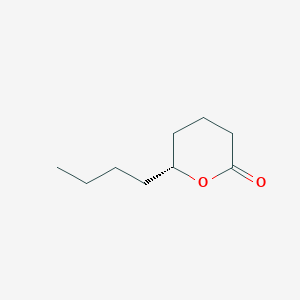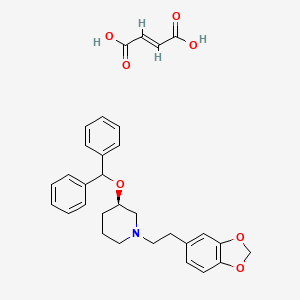
Osteocalcin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Osteocalcin, also known as bone gamma-carboxyglutamic acid-containing protein (BGLAP), is a small (49-amino-acid) noncollagenous protein hormone found in bone and dentin . It’s secreted solely by osteoblasts and thought to play a role in the body’s metabolic regulation . It’s also known to bind calcium in the bones, working to maintain and regenerate bone tissue .
Synthesis Analysis
Osteocalcin is uniquely synthesized and secreted by osteoblasts . It undergoes vitamin-K-dependent post-translational modification whereby one or more of three available glutamic acid residues (Glu) are γ-carboxylated (Gla) . Both carboxylated and uncarboxylated forms of osteocalcin are found in serum .
Molecular Structure Analysis
Osteocalcin is a small 5.8kD protein with 49 amino acids, and has three *-carboxyglutamic acid residues at positions 17, 21, and 24 . Following protein synthesis, the mature peptide first undergoes several splicing events and then gets γ-carboxylated at three residues, resulting in a peptide with high affinity toward bone and the extracellular matrix .
Chemical Reactions Analysis
Osteocalcin undergoes vitamin-K-dependent post-translational modification whereby one or more of three available glutamic acid residues (Glu) are γ-carboxylated (Gla) . This carboxylation confers a greater affinity for Ca2+ and hydroxyapatite (HA) . Due to the low pH inside the osteoclast resorption compartments, osteocalcin gets decarboxylated again, which reduces its affinity for bone and triggers the release of uncarboxylated osteocalcin into the circulation .
Physical And Chemical Properties Analysis
Osteocalcin is a non-collagenous, vitamin K-dependent protein that contains three gamma-carboxyglutamic acid (Gla) motifs, which in the presence of calcium, facilitates mineral deposition and bone remodeling . It also acts as a regulator of the activity of osteoclasts and their precursors .
Wissenschaftliche Forschungsanwendungen
Diabetes Mellitus Management
Osteocalcin (OC) plays a significant role in the management and treatment of diabetes mellitus . Significantly lower levels of total OC (tOC) and undercarboxylated OC (ucOC) could be associated with the risk of type 2 diabetes mellitus . From this perspective, OC may serve as a medium through which certain medications can influence glucose metabolism .
Osteoporosis Treatment
OC is considered a marker of bone turnover in clinical settings . However, the tOC level does not seem to be a good indicator of high bone turnover status in postmenopausal osteoporosis . The associations between several pharmacological drugs used to treat osteoporosis and OC levels have also been provided .
Osteopetrosis Management
OC also plays a role in the management of osteopetrosis . The associations between several pharmacological drugs used to treat osteopetrosis and OC levels have been provided .
Inflammatory Joint Diseases Treatment
OC has a role in the management and treatment of inflammatory joint diseases . It may influence synovial inflammation . However, the tOC level does not seem to be a good indicator of osteoarthritis and rheumatoid arthritis .
Glucose Metabolism Regulation
OC regulates glucose metabolism in the pancreas . It includes stimulation of insulin secretion from pancreatic β-cells and promotion of insulin sensitivity in target organs including fat and muscle as well as liver .
Testosterone Synthesis
OC regulates testosterone synthesis in the testis . However, the new Ocn −/− mice revealed that Ocn does not play a role as a hormone in the testis .
Muscle Mass Regulation
OC was demonstrated to regulate muscle mass . However, the new Ocn −/− mice revealed that Ocn does not play a role as a hormone in the muscle .
Bone Quality Regulation
Ocn regulates bone quality by aligning biological apatite (BAp) parallel to the collagen fibrils . This is important for bone strength to the loading direction of the long bone .
Wirkmechanismus
Target of Action
Osteocalcin (OC) primarily targets various organs and tissues. It is secreted solely by osteoblasts, the bone-forming cells, but its effects extend beyond bone health. Notably, OC has been implicated in regulating energy metabolism, male fertility, brain development, and more .
Mode of Action
The mature OC peptide undergoes post-translational modifications, including γ-carboxylation at three residues Carboxylated OC (cOC) has a greater affinity for bone and hydroxyapatite, promoting bone mineralization. The acidic environment in osteoclast resorption compartments decarboxylates OC, releasing ucOC into circulation .
Biochemical Pathways
- Insulin Regulation : ucOC stimulates insulin production via the GPRC6A receptor in the pancreas, enhancing glucose homeostasis .
- Bone Remodeling : OCN inhibits osteoclast differentiation, favoring bone resorption .
- Brain Development and Cognition : Emerging evidence suggests a role in brain health .
- Male Fertility : ucOC binds to GPRC6A receptors in Leydig cells, promoting testosterone biosynthesis .
Result of Action
- Insulin Sensitivity : OCN-deficient mice exhibit insulin resistance, glucose intolerance, and abnormal fat deposition. OCN administration improves insulin sensitivity and reduces fat mass .
Action Environment
Safety and Hazards
Low baseline osteocalcin levels were associated with high risks of cardiovascular diseases in middle-aged and elderly women, which were more predominant among those with baseline hyperglycaemia . Also, low total osteocalcin levels are associated with all-cause and cardiovascular mortality among patients with type 2 diabetes .
Zukünftige Richtungen
The complexity of osteocalcin in completely, uncompletely and non-carboxylated forms may account for the discrepancies in its tertiary structure and clinical results . Moreover, the extensive expression of osteocalcin and its putative receptor GPRC6A imply that there are new physiological functions and mechanisms of action of osteocalcin to be explored .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Osteocalcin involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Fmoc-protected amino acids", "Resin", "Coupling reagents", "Cleavage reagents" ], "Reaction": [ "Activation of resin with coupling reagent", "Addition of Fmoc-protected amino acids in a specific sequence", "Removal of Fmoc group with deprotection reagent", "Coupling of next Fmoc-protected amino acid", "Repeating the above steps until the desired peptide sequence is obtained", "Cleavage of peptide from resin with cleavage reagent", "Purification of crude peptide by HPLC" ] } | |
CAS-Nummer |
136461-80-8 |
Produktname |
Osteocalcin |
Molekularformel |
C269H381N67O82S2 |
Molekulargewicht |
5929.43 |
Herkunft des Produkts |
United States |
Q & A
Q1: How does osteocalcin interact with its target cells and what are the downstream effects?
A1: Osteocalcin interacts with target cells like adipocytes and pancreatic β cells. In adipocytes, both carboxylated and uncarboxylated osteocalcin increase glucose transport, glucose oxidation, and adiponectin secretion while suppressing proinflammatory cytokine secretion []. In pancreatic β cells, osteocalcin primarily affects the expression of insulin genes and β cell proliferation []. Interestingly, different concentrations of osteocalcin seem to be required for its effects on β cells and adipocytes, with picomolar concentrations sufficient for β cells and nanomolar concentrations needed for adipocytes [].
Q2: What is the molecular formula and weight of osteocalcin?
A2: While the provided research papers do not explicitly state the molecular formula and weight of osteocalcin, they do mention that it is a relatively small protein containing three vitamin K-dependent γ-carboxyglutamic acid (Gla) residues [, ]. The exact molecular weight can vary slightly between species due to minor differences in amino acid sequences [].
Q3: The research papers primarily focus on osteocalcin's biological role. Is there any information available about its material compatibility and stability for potential applications outside a biological context?
A3: The provided research papers primarily investigate the biological roles of osteocalcin and do not provide information on its material compatibility or stability in non-biological settings. Further research is needed to explore those aspects.
Q4: Does osteocalcin exhibit any catalytic properties?
A5: The research papers primarily focus on osteocalcin’s role as a hormone-like molecule rather than an enzyme. There is no mention of osteocalcin possessing catalytic properties. Its primary functions seem to revolve around regulating glucose metabolism and bone formation through interactions with specific receptors [, ].
Q5: How does the carboxylation status of osteocalcin influence its activity?
A7: Carboxylation of osteocalcin's glutamic acid residues is crucial for its binding to hydroxyapatite, the mineral component of bone []. While both carboxylated and uncarboxylated forms influence glucose metabolism, they seem to have distinct roles. Uncarboxylated osteocalcin appears more potent in stimulating insulin secretion and sensitivity, whereas carboxylated osteocalcin might be more relevant for bone mineralization [, , ].
Q6: What is the current understanding of osteocalcin's pharmacokinetic properties?
A6: The provided research papers do not delve deeply into the specific pharmacokinetic parameters of osteocalcin, such as absorption, distribution, metabolism, and excretion (ADME). Future studies are needed to fully elucidate its pharmacokinetic profile, which will be crucial for potential therapeutic applications.
Q7: What are the key findings from in vitro and in vivo studies regarding the role of osteocalcin in glucose metabolism and bone health?
A10: In vitro studies have demonstrated that osteocalcin, in both its carboxylated and uncarboxylated forms, can directly stimulate glucose uptake in adipocytes and muscle cells []. In vivo studies using mouse models have shown that osteocalcin can improve glucose tolerance and insulin sensitivity. Notably, long-term treatment of wild-type mice with osteocalcin was able to mitigate the adverse metabolic effects of a high-fat diet []. These findings highlight osteocalcin's potential as a therapeutic target for metabolic diseases.
Q8: Can serum osteocalcin levels serve as a biomarker for bone health and metabolic conditions?
A12: Yes, serum osteocalcin is widely used as a marker of bone formation [, ]. Lower serum osteocalcin levels have been associated with metabolic syndrome and its severity in several studies [, ]. Additionally, the percentage of uncarboxylated osteocalcin in circulation is used as a biomarker of vitamin K status in humans [].
Q9: What are the common methods for measuring osteocalcin levels?
A13: ELISA (enzyme-linked immunosorbent assay) is a widely used method for quantifying osteocalcin levels in serum and saliva [, ]. Other methods mentioned include radioimmunoassay [] and electrochemiluminescence immunoassay [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






